molecular formula C9H8FNO B13117065 (7-fluoro-1H-indol-5-yl)methanol

(7-fluoro-1H-indol-5-yl)methanol

Cat. No.: B13117065
M. Wt: 165.16 g/mol
InChI Key: HMOGFRISMMXESQ-UHFFFAOYSA-N
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Description

(7-fluoro-1H-indol-5-yl)methanol is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-fluoro-1H-indol-5-yl)methanol typically involves the introduction of a fluorine atom and a hydroxymethyl group onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring undergoes fluorination at the 7th position. This can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver triflate. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the Vilsmeier-Haack reaction can be used to formylate the indole ring, and the resulting formyl group can be reduced to a hydroxymethyl group using sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-fluoro-1H-indol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form (7-fluoro-1H-indol-5-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the fluorine atom can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), primary or secondary amines

Major Products Formed

    Oxidation: (7-fluoro-1H-indol-5-yl)formaldehyde, (7-fluoro-1H-indol-5-yl)carboxylic acid

    Reduction: (7-fluoro-1H-indol-5-yl)methane

    Substitution: (7-amino-1H-indol-5-yl)methanol

Scientific Research Applications

(7-fluoro-1H-indol-5-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological processes involving indole derivatives. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.

    Medicine: this compound has potential therapeutic applications due to its structural similarity to bioactive indole compounds. It may be explored for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (7-fluoro-1H-indol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group can influence the compound’s binding affinity and selectivity towards certain receptors and enzymes. For example, the compound may interact with serotonin receptors, which are known to bind indole derivatives. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the receptor binding site, enhancing the compound’s stability and activity.

Comparison with Similar Compounds

Similar Compounds

    (7-fluoro-1H-indole-5-carboxylic acid): Similar structure with a carboxyl group instead of a hydroxymethyl group.

    (5-fluoro-1H-indole-7-methanol): Similar structure with the positions of the fluorine and hydroxymethyl groups reversed.

    (7-chloro-1H-indol-5-yl)methanol: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

(7-fluoro-1H-indol-5-yl)methanol is unique due to the specific positioning of the fluorine atom and hydroxymethyl group on the indole ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

(7-fluoro-1H-indol-5-yl)methanol

InChI

InChI=1S/C9H8FNO/c10-8-4-6(5-12)3-7-1-2-11-9(7)8/h1-4,11-12H,5H2

InChI Key

HMOGFRISMMXESQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)CO)F

Origin of Product

United States

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